4-Iodoisothiazole: A Comprehensive Technical Guide for Advanced Synthesis and Drug Discovery
4-Iodoisothiazole: A Comprehensive Technical Guide for Advanced Synthesis and Drug Discovery
Introduction: The Isothiazole Scaffold - A Privileged Motif in Medicinal Chemistry
The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, represents a cornerstone in the architecture of modern pharmaceuticals.[1] Its unique electronic properties and ability to engage in a multitude of intermolecular interactions with biological targets have cemented its status as a "privileged scaffold" in drug design.[1] Isothiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[1] The strategic functionalization of the isothiazole core is therefore a critical endeavor for medicinal chemists aiming to modulate and enhance these biological effects. Among the various functionalized derivatives, 4-iodoisothiazole emerges as a particularly valuable and versatile synthetic intermediate, primarily due to the reactivity of the carbon-iodine bond which serves as a linchpin for molecular diversification.[1]
This technical guide provides an in-depth exploration of 4-iodoisothiazole, from its fundamental properties and synthesis to its state-of-the-art applications in cross-coupling reactions that are pivotal to the construction of complex, bioactive molecules.
Core Properties of 4-Iodoisothiazole
CAS Number: 49602-28-0[2][3][4]
While extensive experimental data for 4-iodoisothiazole is not widely published, its physicochemical properties can be reliably estimated based on data from closely related and structurally similar compounds. These estimated values provide a crucial starting point for experimental design and safety assessment.[5][6]
| Property | Estimated Value | Source |
| Molecular Formula | C₃H₂INS | [3][4][6] |
| Molecular Weight | 211.02 g/mol | [3][4][6] |
| Boiling Point | > 120 °C (Predicted) | [5] |
| Density | > 2.0 g/cm³ (Predicted) | [5] |
Strategic Synthesis of 4-Iodoisothiazole: A Proposed Pathway
The synthesis of 4-iodoisothiazole can be logically approached through the direct iodination of the parent isothiazole heterocycle. This electrophilic substitution is a common strategy for the functionalization of electron-rich aromatic systems. A plausible and efficient laboratory-scale synthesis is outlined below, drawing upon established methodologies for the iodination of heteroaromatic compounds.[7][8]
Proposed Iodination Workflow
Caption: Proposed workflow for the synthesis of 4-iodoisothiazole.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the iodination of related heterocyclic systems.[7][8]
Materials:
-
Isothiazole
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate or Dichloromethane
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add isothiazole (1.0 equivalent). Dissolve the isothiazole in anhydrous acetonitrile.
-
Addition of Reagents: To the stirred solution, add N-iodosuccinimide (1.1 equivalents).
-
Catalyst Addition: Carefully add a catalytic amount of trifluoroacetic acid (0.1 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted iodine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
-
Washing: Wash the combined organic layers with water and then with brine to remove any residual aqueous components.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-iodoisothiazole.
Causality Behind Experimental Choices:
-
N-Iodosuccinimide (NIS): NIS is a mild and effective source of electrophilic iodine, making it a preferred reagent for the iodination of sensitive heterocyclic substrates.
-
Trifluoroacetic Acid (TFA): The addition of a catalytic amount of a strong acid like TFA activates the NIS, enhancing its electrophilicity and facilitating the iodination of the isothiazole ring.
-
Acetonitrile: This polar aprotic solvent is chosen for its ability to dissolve the reactants and its inertness under the reaction conditions.
-
Sodium Thiosulfate Quench: This step is crucial for neutralizing any remaining iodine, preventing potential side reactions and simplifying the purification process.
Reactivity and Synthetic Utility: The Power of the Carbon-Iodine Bond
The synthetic versatility of 4-iodoisothiazole is predominantly derived from the reactivity of the carbon-iodine (C-I) bond. This bond is significantly weaker than the corresponding carbon-bromine (C-Br) or carbon-chlorine (C-Cl) bonds, making it more susceptible to oxidative addition by palladium(0) catalysts.[9] This enhanced reactivity is a key advantage in palladium-catalyzed cross-coupling reactions, which are fundamental tools for the construction of complex molecular architectures in drug discovery.[9]
Palladium-Catalyzed Cross-Coupling Reactions
4-Iodoisothiazole is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the C4 position.[7]
Caption: Key cross-coupling reactions of 4-iodoisothiazole.
-
Suzuki-Miyaura Coupling: This reaction facilitates the formation of a C-C bond between the isothiazole ring and various aryl or vinyl boronic acids or their esters. It is a powerful method for synthesizing biaryl and vinyl-substituted isothiazoles, which are common motifs in bioactive molecules.[1][10]
-
Sonogashira Coupling: The Sonogashira reaction enables the coupling of 4-iodoisothiazole with terminal alkynes to form C-C triple bonds, leading to the synthesis of 4-alkynyl-substituted isothiazoles.[1]
-
Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond between 4-iodoisothiazole and a wide range of primary and secondary amines, providing access to diverse 4-amino-isothiazole derivatives.[1]
The higher reactivity of the C-I bond in 4-iodoisothiazole often translates to milder reaction conditions, shorter reaction times, and higher yields compared to its bromo- or chloro-analogs in these cross-coupling reactions.[9][11]
Representative Suzuki-Miyaura Coupling Protocol
The following is a general protocol for the Suzuki-Miyaura coupling of 4-iodoisothiazole with an arylboronic acid, adapted from established procedures for similar iodo-heterocycles.[10]
Materials:
-
4-Iodoisothiazole
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene, ethanol, and water (4:1:1 mixture)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel, combine 4-iodoisothiazole (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), and sodium carbonate (2.0 equivalents).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).
-
Solvent Addition: Add a 4:1:1 mixture of toluene, ethanol, and water.
-
Degassing: Purge the reaction mixture with an inert gas (argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the mixture to 100°C with vigorous stirring under an inert atmosphere. The reaction is typically complete within 12-24 hours. Monitor by TLC.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-isothiazole.
Spectroscopic Characterization: What to Expect
-
¹H NMR (Proton NMR): The ¹H NMR spectrum of 4-iodoisothiazole is expected to be relatively simple. The key signals would be from the two protons on the isothiazole ring. The chemical shifts of these protons will be influenced by the electronegativity of the adjacent sulfur and nitrogen atoms, as well as the deshielding effect of the iodine atom.
-
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum would show three distinct signals corresponding to the three carbon atoms of the isothiazole ring. The carbon atom directly bonded to the iodine (C4) would exhibit a characteristic chemical shift due to the heavy atom effect of iodine.
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the C-H, C=N, and C-S stretching vibrations within the isothiazole ring.
-
Mass Spectrometry (MS): The mass spectrum would show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of 4-iodoisothiazole. A key feature to observe would be the characteristic isotopic pattern of iodine, which would help to confirm the presence of this halogen in the molecule.[12]
Safety and Handling
Specific safety data for 4-iodoisothiazole is not extensively documented. Therefore, it is imperative to handle this compound with caution, assuming it to be hazardous until proven otherwise. The following safety precautions are based on data from structurally similar compounds, such as 4-iodothiazole.[6][13]
-
Hazard Identification: Based on analogous compounds, 4-iodoisothiazole is anticipated to be a skin and eye irritant, and may cause respiratory irritation.[6][13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
-
First Aid Measures:
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Rinse mouth with water.
-
In all cases of exposure, seek immediate medical advice.
-
Conclusion and Future Outlook
4-Iodoisothiazole stands as a potent and highly valuable building block for medicinal chemists and drug development professionals. Its strategic importance lies in the predictable and high reactivity of its carbon-iodine bond, which serves as a versatile handle for the introduction of molecular diversity through robust and reliable palladium-catalyzed cross-coupling reactions. While a comprehensive experimental characterization of its properties is still emerging, the principles outlined in this guide, derived from the rich chemistry of isothiazoles and iodo-heterocycles, provide a solid foundation for its synthesis, manipulation, and application in the quest for novel therapeutic agents. The continued exploration of the reactivity of 4-iodoisothiazole will undoubtedly unlock new avenues for the creation of complex and pharmacologically relevant molecules.
References
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with 4-Iodo-3-methoxyisothiazole.
- BenchChem. (2025). Application Notes and Protocols: 4-Iodo-3-methoxyisothiazole in Medicinal Chemistry.
- BenchChem. (2025). Application Notes and Protocols: 4-Iodo-3-methoxyisothiazole in Organic Synthesis.
- BenchChem. (2025). Spectroscopic Data for 4-Iodo-3-methoxyisothiazole: A Technical Overview.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-Iodo-3-methoxyisothiazole.
- BenchChem. (2025). A Technical Guide to the Proposed Synthesis of 4-Iodo-3-methoxyisothiazole.
- BenchChem. (2025). Reactivity Showdown: 4-Iodo-3- methoxyisothiazole vs. 4-Bromo-3- methoxyisothiazole in Cross-Coupling Reactions.
-
Couture, A., Deniau, E., Grandclaudon, P., & Siméon, T. (2007). 3,4,5-triarylisothiazoles via C-C coupling chemistry. Tetrahedron, 63(29), 6883-6893. Retrieved from [Link]
-
PubChem. (n.d.). 4-Iodo-1,3-thiazole. National Center for Biotechnology Information. Retrieved from [Link]
- BenchChem. (2025). Navigating the Safety Profile of 4-Iodo-3-methoxyisothiazole: A Technical Guide for Researchers.
-
Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (2002). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. Russian Chemical Reviews, 71(8), 673–694. Retrieved from [Link]
-
Arctom Scientific. (n.d.). CAS NO. 49602-28-0 | 4-iodo-1,2-thiazole. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 4-Iodoisothiazole | 49602-28-0 [chemicalbook.com]
- 3. arctomsci.com [arctomsci.com]
- 4. Compound 4-iodo-1,2-thiazole - Chemdiv [chemdiv.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. 3,4,5-triarylisothiazoles via C-C coupling chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. 4-Iodo-1,3-thiazole | C3H2INS | CID 13662072 - PubChem [pubchem.ncbi.nlm.nih.gov]

